3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine
Description
Properties
CAS No. |
1431968-04-5 |
|---|---|
Molecular Formula |
C12H16ClN3O2 |
Molecular Weight |
269.73 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H15N3O2.ClH/c1-15-7-11(13)12(14-15)17-8-9-3-5-10(16-2)6-4-9;/h3-7H,8,13H2,1-2H3;1H |
InChI Key |
TWUFBNKRQPBBSD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OCC2=CC=C(C=C2)OC)N.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The amine group at position 4 of 1-methyl-1H-pyrazole attacks the electrophilic carbon of 4-methoxybenzyl chloride, displacing the chloride ion. The reaction typically employs potassium carbonate (K₂CO₃) as a base in polar aprotic solvents like acetonitrile or dimethylformamide (DMF). Elevated temperatures (70–80°C) and prolonged reaction times (12–24 hours) are required to achieve yields of 65–75%.
Table 1: Representative Conditions for Nucleophilic Substitution
| Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Methoxybenzyl chloride | Acetonitrile | 70°C | 16 | 68 |
| 4-Methoxybenzyl bromide | DMF | 80°C | 12 | 72 |
| K₂CO₃ | THF | Reflux | 24 | 65 |
Key variables impacting yield include:
- Solvent polarity : DMF enhances reaction kinetics but complicates purification.
- Base strength : Potassium carbonate outperforms weaker bases like triethylamine in deprotonating the amine.
- Leaving group : Bromide derivatives show marginally higher reactivity than chlorides.
Microwave-Assisted Cyclocondensation
Recent advances utilize microwave irradiation to accelerate cyclocondensation between methylhydrazine and 4-methoxybenzoylacetonitrile. This method reduces reaction times from hours to minutes while maintaining yields >65%.
Optimized Protocol
- Reactants : Methylhydrazine (1.2 eq) and 4-methoxybenzoylacetonitrile (1 eq) in methanol.
- Conditions : Microwave irradiation at 120°C for 40 minutes under nitrogen.
- Workup : Precipitation with ice-water followed by recrystallization in ethanol.
Advantages :
- 67% yield achieved in <1 hour vs. 16–24 hours for classical methods.
- Reduced solvent volume (50% less than conventional heating).
Limitations :
- Scalability challenges due to microwave cavity size constraints.
- Higher energy input per gram compared to batch processes.
Industrial-Scale Production Considerations
While laboratory syntheses prioritize yield and purity, industrial methods focus on cost-efficiency and scalability.
Key Modifications for Large-Scale Synthesis
- Solvent selection : Replace acetonitrile with toluene to reduce costs and improve recovery.
- Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates at lower temperatures.
- Continuous flow systems : Implement tubular reactors for improved heat transfer and consistent product quality.
Table 2: Industrial vs. Laboratory Synthesis Comparison
| Parameter | Laboratory | Industrial |
|---|---|---|
| Batch size | 1–10 g | 50–100 kg |
| Solvent recovery | <50% | >90% |
| Energy consumption | 15 kWh/kg | 8 kWh/kg |
| Purity | 95–98% | 92–95% |
Purification and Characterization
Post-synthesis purification critically impacts final product quality.
Standard Protocols
- Liquid-liquid extraction : Partition crude product between ethyl acetate and water to remove unreacted starting materials.
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves >95% purity but is cost-prohibitive industrially.
- Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product with 90–93% purity, preferred for large-scale batches.
Analytical Validation :
- HPLC : Retention time = 6.2 min (C18 column, 60% acetonitrile/water).
- ¹H NMR (400 MHz, DMSO-d6): δ 7.21 (d, J=8.59 Hz, 2H, Ar-H), 6.84 (d, J=8.84 Hz, 2H, Ar-H), 5.51 (s, 2H, OCH₂), 3.67 (s, 3H, OCH₃), 3.94 (s, 3H, NCH₃).
Emerging Methodologies and Innovations
Enzymatic Catalysis
Preliminary studies explore lipase-mediated synthesis in non-aqueous media, achieving 58% yield at 45°C. While environmentally friendly, enzyme costs remain prohibitive for broad adoption.
Photochemical Activation
UV light (254 nm) initiates free radical coupling between 4-methoxybenzyl alcohol and 1-methyl-1H-pyrazol-4-amine, yielding 42% product. Further optimization required to compete with thermal methods.
Chemical Reactions Analysis
Types of Reactions: 3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the development of new materials with specific properties .
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules .
Medicine: Its structural features make it a candidate for drug design and discovery .
Industry: In the industrial sector, 3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine can be used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The methoxybenzyl group can enhance binding affinity to certain receptors or enzymes, while the pyrazole ring can participate in hydrogen bonding and π-π interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Substituted Benzylamine Analogues
1-(4-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride
- Molecular Formula : C₁₁H₁₂ClN₃·HCl
- Molecular Weight : 262.16 g/mol
- Key Features : Replaces the methoxy group with a chloro substituent on the benzyl ring. The hydrochloride salt enhances crystallinity and solubility in polar solvents.
- Applications : Commonly used in medicinal chemistry for halogen-driven hydrophobic interactions .
1-[(3-Methoxyphenyl)methyl]pyrazol-4-amine
- Molecular Formula : C₁₁H₁₃N₃O
- Molecular Weight : 203.24 g/mol
- Key Features : Methoxy group at the meta position of the benzyl ring. The reduced steric bulk compared to the para-methoxy derivative may alter binding affinity in receptor models .
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine
- Molecular Formula : C₁₂H₁₅N₃O₂
- Molecular Weight : 233.27 g/mol (identical to the target compound)
Heterocyclic and Alkyl-Substituted Analogues
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Molecular Formula : C₁₃H₁₅N₅
- Molecular Weight : 241.30 g/mol
- Key Features : Pyridinyl group at position 1 and cyclopropylamine at position 3. Reported melting point: 104–107°C, indicating high thermal stability .
3-(Furan-2-yl)-1-methyl-1H-pyrazol-4-amine
- Molecular Formula : C₈H₁₀N₄O
- Molecular Weight : 178.20 g/mol
4-Bromo-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine
- Molecular Formula : C₈H₁₄BrN₃
- Molecular Weight : 240.13 g/mol
- Key Features : Branched alkyl chain and bromine atom increase lipophilicity, suitable for hydrophobic binding pockets .
Biological Activity
3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine, a pyrazole derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique chemical structure, which contributes to its potential pharmacological effects. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of 3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine is with a molecular weight of 217.26 g/mol. The compound features a pyrazole ring substituted with a methoxybenzyl ether group, which is believed to enhance its biological activity.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine demonstrate activity against various bacterial strains.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 44 nM |
| Compound B | Escherichia coli | 200 nM |
| Compound C | Pseudomonas aeruginosa | 200 nM |
| 3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine | Various Strains | Pending Results |
Anticancer Potential
Emerging studies suggest that pyrazole derivatives may possess anticancer properties. For instance, certain derivatives have been shown to inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Anticancer Activity
A study investigated the effects of several pyrazole derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis in breast cancer cells, highlighting their potential as therapeutic agents in oncology.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory activity of pyrazole derivatives. Research indicates that these compounds can modulate inflammatory pathways, potentially making them useful in treating inflammatory diseases.
Table 2: Anti-inflammatory Effects of Pyrazole Derivatives
| Compound | Inflammatory Model | Effect Observed |
|---|---|---|
| Compound D | Lipopolysaccharide (LPS)-induced inflammation in mice | Reduction in pro-inflammatory cytokines |
| 3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine | Pending Studies | Pending Results |
The biological activity of 3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine is likely attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease processes. Further research is needed to elucidate the precise mechanisms underlying its effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
